For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure of tert-Butyl (2-oxocyclohexyl)carbamate
This document provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of tert-Butyl (2-oxocyclohexyl)carbamate. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.
Molecular Structure
tert-Butyl (2-oxocyclohexyl)carbamate is an organic compound that incorporates a cyclohexanone ring substituted with a tert-butoxycarbonylamino group (commonly known as a Boc-protected amine). The core structure consists of a six-membered cyclohexane ring containing a ketone functional group at the second position. A carbamate group is attached to the adjacent carbon (position 1), with the nitrogen atom bonded to the ring and the carbonyl oxygen bonded to a tert-butyl group.
The presence of the chiral center at the C1 position means that the molecule can exist as a racemic mixture of enantiomers or as a specific stereoisomer. The general structure is depicted below.
Caption: General molecular structure of tert-Butyl (2-oxocyclohexyl)carbamate.
Physicochemical Properties
The key physicochemical data for tert-Butyl (2-oxocyclohexyl)carbamate are summarized in the table below. These properties are essential for its handling, application in synthesis, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molar Mass | 213.27 g/mol | [1] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 335.9 ± 31.0 °C | [1] |
| pKa (Predicted) | 11.18 ± 0.20 | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the structure of tert-Butyl (2-oxocyclohexyl)carbamate. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~ 1.45 | Singlet, 9H (tert-butyl group, -C(CH₃)₃) |
| 1.60 - 2.50 | Multiplets, 8H (cyclohexane ring protons, -CH₂-) | |
| ~ 4.00 | Multiplet, 1H (cyclohexane ring proton, -CH-NH-) | |
| ~ 5.00 | Broad singlet, 1H (carbamate proton, -NH-) | |
| ¹³C NMR | ~ 28.4 | Methyl carbons of the tert-butyl group |
| 25.0 - 42.0 | Methylene carbons of the cyclohexane ring | |
| ~ 55.0 | Methine carbon of the cyclohexane ring (-CH-NH-) | |
| ~ 80.0 | Quaternary carbon of the tert-butyl group | |
| ~ 155.0 | Carbonyl carbon of the carbamate group | |
| ~ 208.0 | Carbonyl carbon of the ketone group |
Note: Exact chemical shifts can vary depending on the solvent and stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Carbamate |
| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclohexane and tert-butyl) |
| ~ 1715 | C=O Stretch | Ketone |
| ~ 1690 | C=O Stretch | Carbamate |
Synthesis Protocol Overview
A standard and efficient method for the synthesis of tert-Butyl (2-oxocyclohexyl)carbamate involves the protection of the amino group of 2-aminocyclohexanone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol:
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Dissolution: 2-aminocyclohexanone hydrochloride is dissolved in a suitable solvent mixture, such as dichloromethane and water.
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Basification: A base, typically sodium bicarbonate or triethylamine, is added to neutralize the hydrochloride salt and deprotonate the amine, making it nucleophilic.
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Boc Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added to the reaction mixture.
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Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion. The nucleophilic amine attacks the electrophilic carbonyl carbon of Boc₂O, leading to the formation of the carbamate.
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Workup and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography, to yield pure tert-Butyl (2-oxocyclohexyl)carbamate.
Caption: A typical workflow for the synthesis of tert-Butyl (2-oxocyclohexyl)carbamate.
